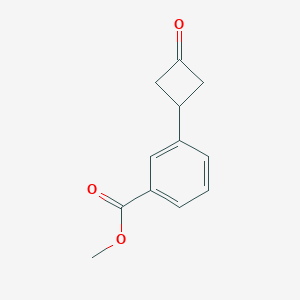

Methyl 3-(3-oxocyclobutyl)benzoate

货号:

B8550128

分子量:

204.22 g/mol

InChI 键:

CKUGRGSPHHIEQX-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Methyl 3-(3-oxocyclobutyl)benzoate is a substituted benzoate ester featuring a 3-oxocyclobutyl group attached to the meta position of the benzene ring. The ester moiety (-COOCH₃) and the ketone-containing cyclobutyl substituent define its chemical reactivity and physical properties.

属性

分子式 |

C12H12O3 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC 名称 |

methyl 3-(3-oxocyclobutyl)benzoate |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-4-2-3-8(5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3 |

InChI 键 |

CKUGRGSPHHIEQX-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=CC(=C1)C2CC(=O)C2 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ()

- Structure : Substituents include a hydroxyl (-OH) at position 3 and a cyclopropylmethoxy group at position 4.

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the non-polar 3-oxocyclobutyl group in the target compound.

Methyl 3-Hydroxy-4-(3-methylbut-2-enyloxy)benzoate ()

- Structure : Features a hydroxyl group at position 3 and a prenyloxy (alkenyloxy) group at position 4.

- Key Differences :

Methyl 3-(4-Chloro-3-oxobutyl)benzoate ()

- Structure : Contains a linear 4-chloro-3-oxobutyl chain instead of a cyclic 3-oxocyclobutyl group.

- Key Differences: The chlorine atom increases electronegativity, making the compound more reactive toward nucleophilic substitution (e.g., SN2 reactions at the chloro position).

Nitration Behavior ()

- Methyl Benzoate : Nitration occurs meta to the ester group due to its electron-withdrawing nature.

- Methyl 3-(3-oxocyclobutyl)benzoate : The 3-oxocyclobutyl group, also electron-withdrawing, may further deactivate the ring, directing nitration to specific positions. However, the strained cyclobutane ring could destabilize intermediates, reducing yields compared to simpler benzoates .

Ester Hydrolysis

- Methyl Benzoate : Undergoes hydrolysis under acidic or basic conditions to form benzoic acid.

- Methyl 3-(3-oxocyclobutyl)benzoate : The electron-withdrawing cyclobutyl ketone may accelerate hydrolysis by polarizing the ester carbonyl, though steric hindrance from the cyclobutane ring could offset this effect .

Physical Properties and Toxicity

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| Methyl 3-(3-oxocyclobutyl)benzoate | C₁₂H₁₂O₃ | 204.22 | Ester, Cyclobutyl ketone | Low polarity, lipid-soluble |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | Ester | Moderate polarity |

| Methyl 3-oxobutanoate | C₅H₈O₃ | 116.12 | β-Keto ester | High polarity |

- Toxicity : Alkyl benzoates like methyl benzoate exhibit low acute toxicity (e.g., LD50 >2000 mg/kg in rats), but the 3-oxocyclobutyl group’s metabolic fate (e.g., ketone reduction) may introduce unique toxicological profiles requiring further study .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。